molecular formula C6H12ClF2NO2S B2869269 4-((Difluoromethyl)sulfonyl)piperidine hcl CAS No. 2551115-18-3

4-((Difluoromethyl)sulfonyl)piperidine hcl

Cat. No. B2869269
CAS RN: 2551115-18-3
M. Wt: 235.67
InChI Key: KWCXERXPAOTURP-UHFFFAOYSA-N
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Description

4-((Difluoromethyl)sulfonyl)piperidine hcl, also known as DFSP, is a chemical compound that has gained interest in recent years due to its potential use in various fields of research and industry. It has a molecular formula of C6H12ClF2NO2S and a molecular weight of 235.67 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and Inchi Code: 1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It has a molecular weight of 235.68 .

Scientific Research Applications

Sulfonamides as Terminators in Chemical Synthesis

Sulfonamides, similar in structure to 4-((Difluoromethyl)sulfonyl)piperidine HCl, have been studied for their ability to terminate cationic cyclizations, leading to the efficient formation of polycyclic systems. This process is significant in synthesizing complex chemical structures, highlighting the compound's role in facilitating chemical reactions (Haskins & Knight, 2002).

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition

Research into derivatives of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl, which include structures akin to 4-((Difluoromethyl)sulfonyl)piperidine, has shown potential in inhibiting tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP), suggesting applications in cancer treatment (Venkatesan et al., 2004).

Stereodynamics and Perlin Effect

The stereodynamic behavior of compounds related to 4-((Difluoromethyl)sulfonyl)piperidine has been explored, providing insights into molecular interactions and conformations. These studies are foundational for understanding the chemical behavior of such compounds in various environments (Shainyan et al., 2008).

Antioxidant Capacity and Anticholinesterase Activity

Compounds incorporating the sulfonyl hydrazone scaffold and piperidine rings, sharing functional groups with this compound, have demonstrated significant antioxidant capacity and anticholinesterase activity. These properties suggest potential therapeutic applications, including the treatment of oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

Improving Lithium-Ion Battery Electrolytes

Research on binary electrolytes incorporating ionic liquid and sulfone components has shown improvements in lithium-ion battery performance. Compounds like this compound are explored for their potential to enhance ionic conductivity and electrode compatibility, contributing to the development of safer and more efficient batteries (Xiang et al., 2013).

Mechanism of Action

While specific mechanisms of action for 4-((Difluoromethyl)sulfonyl)piperidine hcl are not available, piperidine derivatives have been observed to have therapeutic potential against various types of cancers . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Safety and Hazards

The safety information for 4-((Difluoromethyl)sulfonyl)piperidine hcl includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future directions may involve the development of more efficient synthesis methods and exploration of new applications in the pharmaceutical industry.

properties

IUPAC Name

4-(difluoromethylsulfonyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCXERXPAOTURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2551115-18-3
Record name 4-difluoromethanesulfonylpiperidine hydrochloride
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